molecular formula C14H13NO2 B14115346 (R)-Amino-biphenyl-2-YL-acetic acid CAS No. 1228570-53-3

(R)-Amino-biphenyl-2-YL-acetic acid

Cat. No.: B14115346
CAS No.: 1228570-53-3
M. Wt: 227.26 g/mol
InChI Key: FSCAPPLHQKZYEY-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Amino-biphenyl-2-YL-acetic acid is an organic compound that features a biphenyl structure with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Amino-biphenyl-2-YL-acetic acid typically involves several steps, including the formation of the biphenyl core, introduction of the amino group, and attachment of the acetic acid moiety. One common method involves the use of Grignard reagents to form the biphenyl structure, followed by nitration and reduction to introduce the amino group.

Industrial Production Methods: Industrial production of ®-Amino-biphenyl-2-YL-acetic acid often employs catalytic hydrogenation and other scalable chemical processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: ®-Amino-biphenyl-2-YL-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

While the specific compound "(R)-Amino-biphenyl-2-YL-acetic acid" is not directly discussed in the provided search results, the search results do highlight applications of related biphenyl compounds, acids, and esters in various scientific fields. This includes pharmaceutical development, tissue engineering, and polymer production.

Biphenyl Derivatives in Pharmaceuticals
Biphenyl derivatives have noteworthy biological activities and are used in drugs . For example, a compound related to biphenyl is used as a muscarinic antagonist and β2 adrenergic receptor agonist for treating pulmonary disorders like chronic obstructive pulmonary disease (COPD) and asthma . Other biphenyl derivatives function as topical retinoids for treating acne vulgaris, and as drugs for basal cell carcinoma . Additionally, some naturally occurring chemicals with a biphenyl nucleus have anti-inflammatory and antipyretic properties and function as non-steroidal anti-inflammatory drugs (NSAIDs) .

Aconitic Acid Applications
Aconitic acid (propene-1,2,3-tricarboxylic acid) can be used to produce biocompatible polyesters for bone tissue engineering . It can also be used to synthesize thin layer polyester film scaffolds applicable for skin tissue and wound healing . Furthermore, it can be combined with di(ethylene glycol) in a one-pot polymerization reaction to produce hyperbranched ester polymers, which are useful for tissue engineering because they are biodegradable and compatible with tissues such as ophthalmic, cardiac, and vascular tissues .

Carbamic Acid Ester Applications
Biphenyl-2-ylcarbamic acid esters have muscarinic antagonist and β2 adrenergic receptor agonist activity . These compounds are useful in treating pulmonary disorders, such as COPD and asthma .

Other Relevant Information

  • FAAH Inhibitors: O-biphenyl-3-yl carbamate derivatives are used as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors . These inhibitors, like URB937, have shown antinociceptive effects in rodents by inhibiting FAAH in peripheral tissues, enhancing anandamide signaling at CB1 cannabinoid receptors on sensory nerve endings .
  • Synthesis of Axially Chiral Biphenyls: Lipases can be used in the enantiodivergent synthesis of axially chiral biphenyl compounds, which have applications in asymmetric catalysis and material science .
  • Polylactic Acid (PLA): While not directly a biphenyl compound, polylactic acid is a thermoplastic polyester with applications in various fields .

Mechanism of Action

The mechanism of action of ®-Amino-biphenyl-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: ®-Amino-biphenyl-2-YL-acetic acid is unique due to the specific positioning of the amino group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .

Biological Activity

(R)-Amino-biphenyl-2-YL-acetic acid is a chiral compound that belongs to the class of amino acids and features a biphenyl structure. This unique configuration allows for specific interactions with biological targets, making it a candidate for various applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Biphenyl moiety : Two phenyl rings connected by a single bond.
  • Amino group : Contributes to its biological activity.
  • Chiral center : Located at the second carbon atom, influencing its pharmacological properties.

This compound's enantiomeric form can significantly affect its biological interactions, making stereochemistry an essential aspect of its study.

Anticancer Properties

This compound has shown promising anticancer properties in various studies. Research indicates that compounds with similar biphenyl structures can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated that biphenyl derivatives can interact with cellular signaling pathways involved in cancer progression .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes : Similar compounds have been shown to inhibit enzymes associated with tumor growth.
  • Interaction with cellular receptors : The biphenyl structure may facilitate binding to receptors involved in cell signaling pathways.

Case Studies

  • In vitro Studies : In vitro tests have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate significant potency compared to control compounds.
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates. These studies highlight the compound's potential as an anticancer agent .

Comparison of Biological Activities

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnticancer (breast cancer)5.0
4-AminobiphenylCarcinogenic effects in miceN/A
O-Biphenyl-3-yl carbamateFAAH inhibition0.2

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including:

  • Chiral resolution techniques : To obtain the pure enantiomer.
  • Synthetic pathways involving biphenyl derivatives : These pathways are essential for generating compounds with desired biological activities.

Structure-Activity Relationship Studies

SAR studies indicate that modifications on the biphenyl structure can enhance biological activity. For example, substituents at specific positions on the biphenyl rings can significantly affect the compound's potency against cancer cells .

Properties

CAS No.

1228570-53-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-phenylphenyl)acetic acid

InChI

InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17)/t13-/m1/s1

InChI Key

FSCAPPLHQKZYEY-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.